N-methyl-1-(4-nitrophenyl)methanesulfonamide

Vue d'ensemble

Description

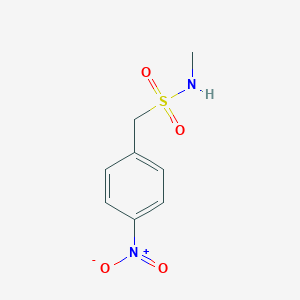

N-methyl-1-(4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of a nitrophenyl group attached to a methanesulfonamide moiety, with a methyl group bonded to the nitrogen atom. This compound is known for its applications in various chemical reactions and its use as a reagent in the pharmaceutical industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-methyl-1-(4-nitrophenyl)methanesulfonamide can be synthesized through the reaction of (4-nitrophenyl)methanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated. The product is then purified through recrystallization or other suitable methods to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-1-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: N-methyl-1-(4-aminophenyl)methanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

N-methyl-1-(4-nitrophenyl)methanesulfonamide serves as a reagent in various chemical reactions:

- Hydrogenation Reactions : It can be used in hydrogenation processes to reduce nitro groups to amino groups.

- Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution, allowing for the introduction of various nucleophiles under basic conditions.

| Reaction Type | Description | Example Product |

|---|---|---|

| Reduction | Nitro group reduced to amino group | N-methyl-1-(4-aminophenyl)methanesulfonamide |

| Substitution | Nucleophilic substitution with amines | Various substituted sulfonamides |

Biology

The compound exhibits significant biological activity, particularly as an antimicrobial agent. Sulfonamides generally inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. The inhibition mechanism involves blocking the enzyme dihydropteroate synthase.

Medicine

This compound is investigated for its potential use in drug development, especially as an intermediate in synthesizing pharmaceutical compounds such as analgesics and antimigraine agents.

Case Studies and Research Findings

Research has demonstrated that compounds structurally similar to this compound exhibit significant antibacterial activity against various pathogens. For instance:

- A study highlighted its role in inhibiting bacterial growth, showcasing its potential as a therapeutic agent against infections caused by resistant strains.

- Another investigation into its reactivity profile indicated that it can act as both a nucleophile and electrophile, making it versatile for synthetic modifications.

Analytical Techniques

To characterize the purity and structural integrity of this compound, analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Mécanisme D'action

The mechanism of action of N-methyl-1-(4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methyl-1-(4-aminophenyl)methanesulfonamide: Similar structure but with an amino group instead of a nitro group.

N-methyl-1-(4-chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of a nitro group.

N-methyl-1-(4-methylphenyl)methanesulfonamide: Features a methyl group in place of the nitro group.

Uniqueness

N-methyl-1-(4-nitrophenyl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further chemical modifications .

Activité Biologique

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a sulfonamide compound with significant biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₀N₂O₄S

- Molecular Weight : Approximately 230.24 g/mol

- Melting Point : 151-153 °C

- Boiling Point : Approximately 417.5 °C

The compound features a methanesulfonamide functional group attached to a para-nitrophenyl moiety, which is crucial for its biological activity. The para-nitro substitution significantly influences its interaction with biological targets, potentially affecting its efficacy and safety profile.

Synthesis

This compound is synthesized through the reaction of 4-nitrophenylmethanesulfonyl chloride with N-methylamine . Key steps include:

- Reaction Setup : Combine 4-nitrophenylmethanesulfonyl chloride with N-methylamine in an appropriate solvent.

- Purification : The product can be purified using recrystallization or chromatography techniques to enhance yield and purity.

Antibacterial Properties

Sulfonamides are traditionally known for their antibacterial properties. While specific data on this compound's antibacterial activity is limited, structural similarities to other sulfonamides suggest potential efficacy against bacterial infections.

Anticancer Activity

Recent studies indicate that compounds similar to this compound may exhibit anticancer activity. For instance, the presence of the nitro group can enhance interactions with cellular targets involved in cancer progression. In vitro studies have shown that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with reported IC50 values ranging from 3.35 to 16.79 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-4-amino-benzenesulfonamide | Contains an amino group instead of a nitro group | Exhibits stronger antibacterial activity |

| 4-Nitrobenzenesulfonamide | Lacks methyl substitution on nitrogen | Used extensively in antibiotic formulations |

| N-Methyl-1-(3-nitrophenyl)methanesulfonamide | Nitro group located at meta position | Different pharmacological profile compared to para-substituted analogs |

The para-nitro substitution in this compound is particularly noteworthy as it may influence both pharmacokinetics and interaction with biological targets, making it a subject of interest for further research in medicinal chemistry.

The mechanism of action for this compound may involve enzyme inhibition through binding at active sites. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, potentially leading to alterations in enzymatic activity and cellular signaling pathways.

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in various fields:

- Medicinal Chemistry : As an intermediate in drug synthesis, its derivatives may be explored for therapeutic effects against diseases such as bacterial infections and cancer.

- Analytical Chemistry : Serves as a reference standard for quality control in drug manufacturing.

Notable Research Findings

A study demonstrated that derivatives of sulfonamides could induce apoptosis in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation . This highlights the potential role of this compound in developing new anticancer therapies.

Propriétés

IUPAC Name |

N-methyl-1-(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWPBAASZYQWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351555 | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85952-29-0 | |

| Record name | N-Methyl-4-nitrobenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85952-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanesulfonamide, N-methyl-4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.